2-Methoxy-5-sulfamoylbenzoic acid

Descripción general

Descripción

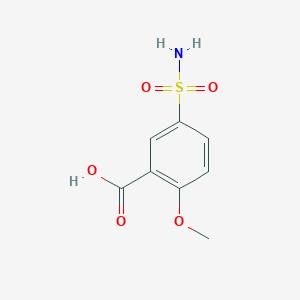

2-Methoxy-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H9NO5S. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic drugs like sulpiride . The compound is characterized by its white to light yellow crystalline appearance and is slightly soluble in solvents like DMSO and methanol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-Methoxy-5-sulfamoylbenzoic acid typically involves the following steps:

Substitution: The brominated compound undergoes a substitution reaction to introduce the sulfamoyl group.

Esterification: The intermediate is then esterified to form methyl 2-methoxy-5-sulfamoylbenzoate.

Industrial Production Methods

In industrial settings, the synthesis of this compound involves the use of large-scale reactors and optimized conditions to ensure high yield and purity. The process includes:

Reacting 2-methoxy-5-chlorobenzoic acid methyl esters with sodium aminosulfinate: in the presence of a catalyst at controlled temperatures (45-60°C) for 10-14 hours.

Decolorization and filtration: to remove impurities and by-products.

Vacuum concentration: to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Esterification: Formation of esters through reaction with alcohols.

Common Reagents and Conditions

Ammonium hydroxide: Used in amination reactions at optimized temperatures around 30°C.

Sulfuryl chloride: Utilized in the sulfonylation process.

Major Products

Methyl 2-methoxy-5-sulfamoylbenzoate: An intermediate product in the synthesis of sulpiride.

This compound: The final product used in various applications.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that MSBA exhibits notable antibacterial and antifungal activities. Studies involving its metal complexes, particularly with copper(II), have shown enhanced antimicrobial properties against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) values indicate that these complexes can be more effective than some conventional antibiotics .

Synthesis of Cu(II) Complexes

A study focused on synthesizing mixed-ligand copper(II) complexes involving MSBA revealed that these compounds exhibit significant antibacterial activity. The research highlighted that certain complexes had MIC values comparable to or lower than those of standard antibiotics like Vancomycin and Cefepime, indicating their potential as alternative antimicrobial agents .

Antifungal Studies

Another investigation assessed the antifungal efficacy of MSBA against various fungal strains. The results indicated that MSBA and its derivatives possess strong antifungal properties, particularly against drug-resistant strains, suggesting their potential role in treating fungal infections where conventional therapies fail .

Table: Summary of Biological Activities

| Compound/Complex | Activity Type | Target Organisms | MIC (µg/mL) |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus | 62.50 |

| Cu(II)-MSBA Complex | Antibacterial | Escherichia coli | 31.25 |

| Cu(II)-MSBA Complex | Antifungal | Candida albicans | 31.25 |

| MSBA Derivative | Antifungal | Aspergillus niger | 125.00 |

Future Research Directions

The ongoing research into this compound suggests several promising avenues:

- Development of New Antibiotics : Given the rising resistance to existing antibiotics, MSBA derivatives could be explored as templates for new antimicrobial agents.

- Investigating Other Biological Activities : Beyond antimicrobial properties, further studies could assess anti-inflammatory, anti-cancer, or neuroprotective effects.

- Formulation Studies : Research into effective delivery systems for MSBA-based drugs could enhance their therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-5-sulfamoylbenzoic acid involves its role as an intermediate in the synthesis of sulpiride, an antipsychotic drug. Sulpiride acts by blocking dopamine D2 receptors in the brain, thereby modulating neurotransmitter activity and alleviating symptoms of psychosis . The molecular targets and pathways involved include the dopaminergic system and related signaling pathways .

Comparación Con Compuestos Similares

2-Methoxy-5-sulfamoylbenzoic acid can be compared with other similar compounds:

Methyl 2-methoxy-5-sulfamoylbenzoate: An ester derivative used in similar synthetic pathways.

Ethyl 2-methoxy-5-sulfamoylbenzoate: Another ester variant with similar properties.

5-[(2-hydroxyethyl)amino]sulfonyl-2-methoxybenzoic acid: A compound with additional functional groups that may exhibit different reactivity.

These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the unique properties of this compound in various applications .

Actividad Biológica

2-Methoxy-5-sulfamoylbenzoic acid (Hsba) is a compound that has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and enzyme inhibitory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

- Chemical Formula : C₈H₉N₁O₅S

- Molecular Weight : 215.23 g/mol

- Structure : The compound features a benzoic acid backbone with a methoxy group and a sulfamoyl group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that Hsba exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against several bacterial strains and fungi, comparing it with standard antibiotics.

Minimum Inhibitory Concentration (MIC) Results

The following table summarizes the MIC values of Hsba and its derivatives against selected microorganisms:

| Compound | C. albicans | L. monocytogenes | B. subtilis | E. coli | S. aureus | E. faecalis | P. aeruginosa |

|---|---|---|---|---|---|---|---|

| Hsba | 125 µg/mL | 31.25 µg/mL | 62.50 µg/mL | 125 µg/mL | 125 µg/mL | 125 µg/mL | 31.25 µg/mL |

| Cu(OAc)₂·2H₂O | 31.25 µg/mL | 62.50 µg/mL | 62.50 µg/mL | 62.50 µg/mL | 31.25 µg/mL | 62.50 µg/mL | 62.50 µg/mL |

| Levofloxacin | 31.25 µg/mL | 62.50 µg/mL | 31.25 µg/mL | 31.25 µg/mL | 62.50 µg/mL | 31.25 µg/mL | 31.25 µg/mL |

| Cefepime | 31.25 µg/mL | 62.50 µg/mL | 62.50 µg/mL | 62.50 µg/mL | 31.25 µg/mL | 31.25 µg/mL | - |

The results indicate that Hsba possesses notable antimicrobial activity, particularly against Listeria monocytogenes and Candida albicans, where it demonstrated lower MIC values compared to standard antibiotics like Vancomycin and Levofloxacin .

Enzyme Inhibition

Hsba has been investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase (CA) and acetylcholinesterase (AChE). These enzymes play critical roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as glaucoma and Alzheimer's disease.

Findings on Enzyme Inhibition

- Carbonic Anhydrase Inhibition : Hsba derivatives showed promising inhibition of CA, which is crucial for maintaining acid-base balance in tissues.

- Acetylcholinesterase Inhibition : Compounds derived from Hsba exhibited significant AChE inhibitory activity, suggesting potential applications in treating Alzheimer's disease .

Anti-inflammatory and Analgesic Properties

In addition to its antimicrobial and enzyme inhibitory activities, Hsba has demonstrated anti-inflammatory effects in several studies:

- Mechanism of Action : The anti-inflammatory properties are attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Analgesic Effects : Research suggests that Hsba can alleviate pain through similar mechanisms, making it a candidate for pain management therapies .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial efficacy of Hsba derivatives against clinical isolates of bacteria and fungi, highlighting their potential as alternative therapeutics in combating resistant strains .

- Enzyme Inhibition Study : Another investigation focused on the enzyme inhibition properties of Hsba, revealing its potential in developing new drugs for neurological disorders .

Propiedades

IUPAC Name |

2-methoxy-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAILWDRVDGLGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944759 | |

| Record name | 2-Methoxy-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22117-85-7 | |

| Record name | 5-(Aminosulfonyl)-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22117-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-sulfamoylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022117857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-sulphamoyl-o-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-5-SULFAMOYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK66UU128U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What are the known toxicological effects of 2-Methoxy-5-sulfamoylbenzoic acid in subchronic oral intake?

A1: Research indicates that while this compound is classified as low hazard [], subchronic oral intake in rats led to several disorders, primarily impacting the liver and kidneys. These effects included increased urea concentration, elevated aminotransferase activity, and decreased catalase activity []. Microscopic examination revealed fatty liver dystrophy, proliferation of Kupffer cells, and enlarged glomeruli in the kidneys [].

Q2: How does the structure of this compound influence its toxicity compared to other benzoic acid derivatives?

A2: Studies comparing this compound with other benzoic acid derivatives like 4-chlorobenzoic acid and 4-methoxybenzoic acid revealed that the chlorine-containing derivative, 4-chlorobenzoic acid, exhibited the most significant organotoxic effects []. This suggests that the presence and position of substituents on the benzene ring can significantly influence the toxicity of benzoic acid derivatives.

Q3: What are the potential applications of this compound in coordination chemistry?

A3: this compound (Hsba) functions as a ligand in the synthesis of Cu(II) complexes []. Researchers have successfully synthesized a novel Cu(II) complex using Hsba alone and eight mixed-ligand Cu(II) complexes by combining Hsba with various 2-aminopyridine derivatives []. These complexes were characterized using techniques like FTIR, UV-Vis spectroscopy, and elemental analysis [].

Q4: Can this compound be used to synthesize pharmaceutical compounds?

A4: Yes, this compound is a key precursor in the synthesis of N-1-ethyl-2-pyrrolidinylmethyl-2-methoxy-5-sulfamoylbenzamide []. This compound exhibits tranquilizing effects and potential for treating duodenal ulcers [].

Q5: Are there improved synthetic methods for producing this compound?

A5: While specific details are limited in the available literature, research suggests the existence of an improved synthesis method for this compound []. Further investigation into patent literature and scientific publications may reveal more about this optimized process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.